1-methyl-1H-indole-6-carboxylic acid
Overview
Description
The compound 1-methyl-1H-indole-6-carboxylic acid is a derivative of indole, which is a fundamental skeleton in many natural and synthetic compounds with significant biological activities. Indole derivatives are known for their diverse pharmacological properties, including their role as antagonists for various receptors. For instance, (E)-3-(2-Carboxy-2-phenylvinyl)-4,6-dichloro-1H-indole-2-carboxylic acid is a potent and selective antagonist of the glycine site of the NMDA receptor, which is crucial in the development of stroke treatments .
Synthesis Analysis
The synthesis of indole derivatives can involve various strategies, including Dieckmann cyclization and Ullmann reactions. For example, Dieckmann cyclization has been used to synthesize 3-hydroxy, 3-alkoxy, and 3-alkyl indole-2-carboxylic acid esters, starting from 2-[(carboxymethyl)amino]benzoic acid diesters . Additionally, Ullmann reactions have been employed to convert 1H-indoles to 1-phenylindoles . Another synthetic approach involves the Fischer indole synthesis method, which has been used to construct the indole group in complex molecules such as 1-(6-chloro-3,4-methylenedioxybenzyl)-5-(2,6-dichlorobenzyloxy)indole-2-carboxylic acid .
Molecular Structure Analysis
The molecular structure of indole derivatives can be planar or exhibit various dihedral angles between the substituents and the indole ring system. For instance, in the case of 3-carboxymethyl-1H-indole-4-carboxylic acid, the carboxyl group bonded to the six-membered ring is almost planar with the indole ring system, while another carboxylic acid group is nearly perpendicular . The planarity of the molecule can influence its intermolecular interactions, such as hydrogen bonding and stacking, which are crucial for the stability of the crystal packing .
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, including esterification, as seen in the preparation of methyl 5-methoxy-1H-indole-2-carboxylate (MMIC) . The reactivity of these molecules can be explored through computational studies, which can identify the positive and negative centers of the molecule, providing insights into potential reaction pathways .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can be characterized using spectroscopic techniques such as FT-IR, FT-Raman, UV, 1H, and 13C NMR. These techniques allow for the assignment of fundamental modes of vibrations, exploration of electronic nature, and understanding of the magnetic field environment around the molecule . Computational studies, including density functional theory (DFT) methods, can be used to calculate properties such as HOMO-LUMO energy distribution, natural bond orbital (NBO) analysis, and non-linear optical (NLO) properties, which are indicative of the molecule's polarizability and hyperpolarizability .
Scientific Research Applications
Structural Analysis and Properties
- Crystal Structure: The carboxyl group of similar indole compounds, like in 3-Carboxymethyl-1H-indole-4-carboxylic acid, is often close to the plane of the indole ring, affecting its crystal structure and properties (Mao, 2011).
- Spectroscopic Profiling: Compounds like Methyl 5-methoxy-1H-indole-2-carboxylate have been characterized using various spectroscopic techniques, providing insights into the electronic nature and reactivity of such molecules (Almutairi et al., 2017).
Synthesis and Modification
- Efficient Synthesis Methods: Innovative methods for synthesizing indole-carboxylates, such as using Me2AlCl for carboxylation, have been developed, offering pathways to create various derivatives (Nemoto et al., 2016).
- Derivative Synthesis: Derivatives of indole carboxylic acids have been synthesized for various applications, showcasing the versatility of these compounds (Raju et al., 2015).
Biological and Chemical Applications
- Antimicrobial Activity: Some indole-carboxylic acid derivatives exhibit significant antibacterial and antifungal activities, indicating potential use in developing new antimicrobial agents (Raju et al., 2015).
- Photophysical Studies: Indole derivatives like methyl 1-methyl-1H-indole-3-carboxylate have unique photophysical properties, making them candidates for fluorescent probes and other optical applications (Pereira et al., 2010).
Advanced Chemical Reactions
- Carboxylation Techniques: Advanced techniques in carboxylation and ethoxycarbonylation of indoles, including the 1-methyl variant, demonstrate their utility in complex chemical reactions (Nemoto et al., 2016).
- Regioselective Synthesis: Regioselective synthesis methods for indole derivatives have been developed, highlighting the chemical flexibility and utility of these compounds in targeted syntheses (Parsons et al., 2011).
Safety And Hazards
Future Directions
Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
properties
IUPAC Name |
1-methylindole-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-11-5-4-7-2-3-8(10(12)13)6-9(7)11/h2-6H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJQOGNYSBOIJKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40600301 | |
Record name | 1-Methyl-1H-indole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40600301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-1H-indole-6-carboxylic acid | |
CAS RN |
202745-73-1 | |
Record name | 1-Methyl-1H-indole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40600301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methyl-1H-indole-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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